Clinical Remission Achievement in Alport Syndrome: ELX-02 Demonstrates 53% Mean UPCR Reduction
In a Phase 2 open-label clinical trial (NCT05448755) evaluating ELX-02 in patients with Alport syndrome harboring COL4A3/4/5 nonsense mutations, one of the first two treated patients achieved remission defined as urine protein creatinine ratio (UPCR) decline ≥50% from baseline. For this patient, five out of eight UPCR readings during treatment produced an average reduction of 53% below baseline [1]. This level of proteinuria reduction has not been demonstrated for ataluren or any other read-through agent in Alport syndrome. No clinical trials exist for ataluren in Alport syndrome with nonsense mutations, creating a differentiation gap wherein ELX-02 provides the sole clinical dataset for read-through therapy in this orphan indication [2].
| Evidence Dimension | Proteinuria reduction (UPCR from baseline) |
|---|---|
| Target Compound Data | 53% mean reduction below baseline; remission defined as ≥50% UPCR decline |
| Comparator Or Baseline | Ataluren: no clinical trial data in Alport syndrome; no proteinuria reduction reported for any read-through agent in this indication |
| Quantified Difference | ELX-02 is the only read-through agent with documented clinical remission data in Alport syndrome nonsense mutation patients |
| Conditions | Phase 2 open-label study; 8-week treatment with ELX-02 0.75 mg/kg SC QD; patients with COL4A3/4/5 nonsense mutations |
Why This Matters
For procurement targeting Alport syndrome or renal podocyte nonsense mutation research, ELX-02 is the only read-through compound with peer-reviewed clinical remission data.
- [1] Eloxx Pharmaceuticals, Inc. Eloxx, After Remission of an Alport Syndrome Patient, Plans to Advance Lead Therapy to Phase 3. Global Genes Rare Daily. May 25, 2023. View Source
- [2] CenterWatch. A Study of ELX-02 in Patients With Alport Syndrome. ClinicalTrials.gov NCT05448755. Updated December 19, 2022. View Source
